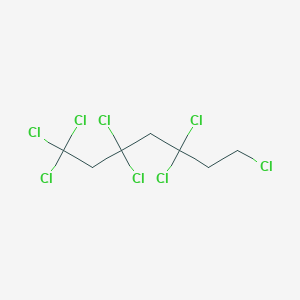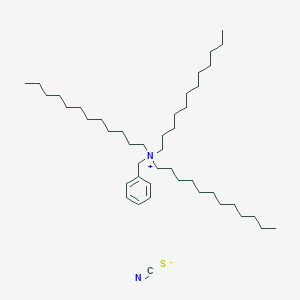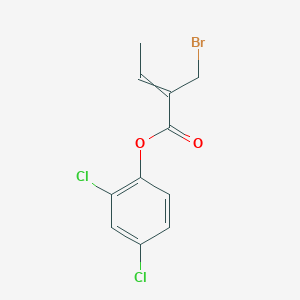
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is an organic compound with the molecular formula C11H9BrCl2O2. It is a derivative of phenyl butenoate, characterized by the presence of two chlorine atoms on the phenyl ring and a bromomethyl group on the butenoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 2,4-dichlorophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenyl butenoates with various functional groups.
Oxidation: 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoic acid or corresponding ketones.
Reduction: 2,4-Dichlorophenyl 2-methylbut-2-enoate.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s effects on cellular pathways depend on its ability to modulate signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenyl 2-(chloromethyl)but-2-enoate
- 2,4-Dichlorophenyl 2-(hydroxymethyl)but-2-enoate
- 2,4-Dichlorophenyl 2-(methyl)but-2-enoate
Uniqueness
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This compound’s ability to undergo nucleophilic substitution and its potential biological activity make it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
62918-65-4 |
|---|---|
Fórmula molecular |
C11H9BrCl2O2 |
Peso molecular |
323.99 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H9BrCl2O2/c1-2-7(6-12)11(15)16-10-4-3-8(13)5-9(10)14/h2-5H,6H2,1H3 |
Clave InChI |
DTUISWBQANJRBI-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CBr)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


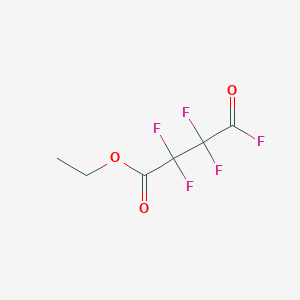
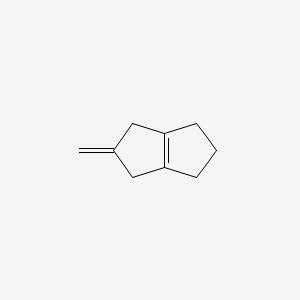
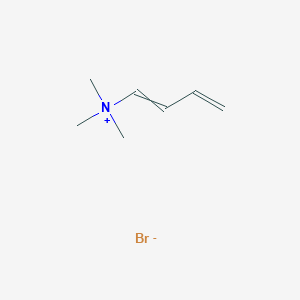

![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

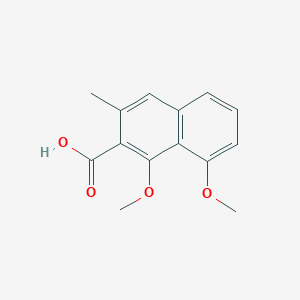
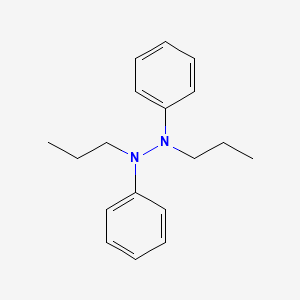
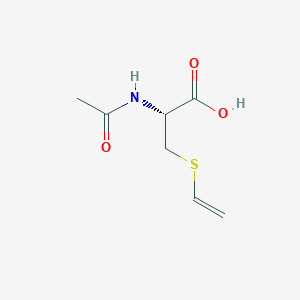
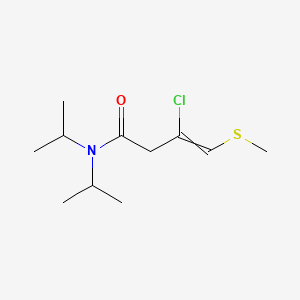
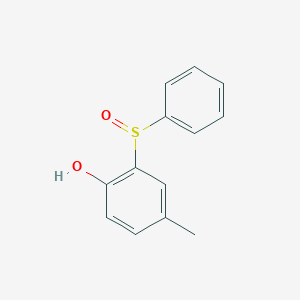
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
